An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-hydroxybenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-hydroxybenzonitrile
Abstract
2,4-Difluoro-3-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nitrile group, a phenolic hydroxyl, and two fluorine atoms—imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular targets.[1][2] The strategic placement of fluorine can modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical determinants of a molecule's biological activity. This guide provides a comprehensive overview of the core physicochemical properties of 2,4-Difluoro-3-hydroxybenzonitrile, detailing the expert methodologies and robust analytical techniques required for its thorough characterization. It is designed to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of fluorinated building blocks.
Introduction and Molecular Overview
Fluorinated organic molecules have become indispensable in modern drug discovery. The incorporation of fluorine atoms can profoundly influence a compound's conformational preferences, membrane permeability, and metabolic pathways. 2,4-Difluoro-3-hydroxybenzonitrile serves as a prime example of a versatile building block where these effects are leveraged. Its structure combines three key functional groups:
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Aromatic Nitrile: A versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. It also acts as a hydrogen bond acceptor.
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Phenolic Hydroxyl: An acidic proton source and a key site for etherification or esterification reactions. Its pKa is a critical parameter for understanding its ionization state at physiological pH.
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Difluoro Substitution: The two fluorine atoms significantly impact the electron density of the aromatic ring, influencing the acidity of the hydroxyl group and the overall lipophilicity of the molecule.
This guide delineates the experimental frameworks for determining the essential physicochemical properties of this compound, providing both established protocols and the scientific rationale behind them.
Core Physicochemical Data Summary
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design. While extensive experimental data for 2,4-Difluoro-3-hydroxybenzonitrile is not widely published, the table below consolidates known information and typical values for closely related analogs. The subsequent sections will detail the methodologies for the experimental determination of these crucial parameters.
| Property | Data / Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₃F₂NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 155.10 g/mol | Used for all stoichiometric calculations.[3] |
| Appearance | White to off-white solid | Basic quality control parameter.[3] |
| Melting Point | ~145-151 °C (for isomers) | Indicator of purity and solid-state stability.[4][5] |
| Predicted XLogP3 | 1.54 (for isomer) | Measures lipophilicity, affecting ADME properties.[3] |
| pKa (Phenolic OH) | ~7-9 (Estimated) | Determines ionization state at physiological pH. |
| Solubility | Sparingly soluble in water | Affects formulation, dissolution, and bioavailability. |
Note: Some data points are derived from isomeric compounds like 2,3-Difluoro-4-hydroxybenzonitrile due to a lack of specific public data for the 2,4-difluoro-3-hydroxy isomer. The methodologies described herein are essential for definitive characterization.
Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point is a critical thermal property that provides a primary indication of a compound's purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering higher precision and more information than traditional methods. It measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of the melting onset and peak temperature.
Experimental Protocol: DSC Analysis
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Sample Preparation: Accurately weigh 1-3 mg of 2,4-Difluoro-3-hydroxybenzonitrile into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 180 °C) at a controlled rate, typically 10 °C/min.
-
Hold at the final temperature for 1-2 minutes.
-
Cool the cell back to 25 °C.
-
-
Data Analysis: The melting point (Tm) is determined from the resulting thermogram. It is typically reported as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.
Workflow Visualization
Caption: Workflow for Melting Point Determination using DSC.
Structural and Purity Verification
Verifying the chemical structure and assessing the purity of 2,4-Difluoro-3-hydroxybenzonitrile is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for identity and quality control.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: RP-HPLC is the definitive method for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. By using a UV detector, the purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percent purity using the area normalization method:
-
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Caption: Workflow for HPLC Purity Analysis.
Structural Elucidation by NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. For 2,4-Difluoro-3-hydroxybenzonitrile, a suite of experiments is required:
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¹H NMR: To identify the aromatic protons and the hydroxyl proton.
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¹³C NMR: To identify each unique carbon atom. The signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F coupling), which provides crucial connectivity information.[6][7]
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¹⁹F NMR: To directly observe the two non-equivalent fluorine atoms. This is a highly sensitive technique with a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine.[8][9]
-
Weigh Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR.
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Dissolve Sample: Place the sample in a clean, dry vial and add 0.6-0.7 mL of the deuterated solvent. Vortex or gently agitate until fully dissolved.
-
Filter: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly before placing it in the spectrometer.
Functional Group Identification by FTIR Spectroscopy
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorptions include:
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O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.
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C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.
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C-F stretch: Strong bands in the fingerprint region, typically 1000-1400 cm⁻¹.
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Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum to subtract atmospheric interference (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Synthesis and Reactivity Context
2,4-Difluoro-3-hydroxybenzonitrile is a valuable synthetic intermediate. Its preparation often involves multi-step sequences starting from more common fluorinated aromatics. For instance, synthetic routes can be designed from precursors like 2,4-difluorobromobenzene, involving steps such as nitration, reduction, and cyanation.[1][10] Another approach involves the functionalization of trifluoronitrobenzene derivatives.[2]
The reactivity of its three functional groups allows for diverse synthetic transformations:
-
The hydroxyl group can be alkylated or acylated to introduce new substituents.
-
The nitrile group can be converted to a carboxylic acid, serving as a precursor to quinolone antibiotics.[1]
-
The aromatic ring , activated by the hydroxyl group and influenced by the fluorine atoms, can undergo further electrophilic or nucleophilic substitution reactions.
Conclusion
The comprehensive characterization of 2,4-Difluoro-3-hydroxybenzonitrile requires a multi-faceted analytical approach. Through the systematic application of techniques such as DSC for thermal analysis, RP-HPLC for purity assessment, and a full suite of spectroscopic methods (NMR, FTIR) for structural confirmation, researchers can ensure the quality and identity of this critical building block. The protocols and workflows detailed in this guide provide a robust framework for obtaining reliable and reproducible data, empowering scientists in drug discovery and materials science to confidently utilize this versatile fluorinated intermediate in their synthetic endeavors.
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